molecular formula C19H14Cl4N2S2 B14743870 2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine CAS No. 6307-41-1

2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine

Katalognummer: B14743870
CAS-Nummer: 6307-41-1
Molekulargewicht: 476.3 g/mol
InChI-Schlüssel: ILSOVTDPMHGPTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes two 2,4-dichlorophenyl groups attached to a pyrimidine ring via methylsulfanyl linkages

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzyl chloride with thiourea to form 2,4-dichlorobenzylthiourea. This intermediate is then reacted with 6-methylpyrimidine-2-thiol in the presence of a base, such as sodium hydroxide, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Bis[(2,4-dichlorophenyl)methylthio]pyrimidine: Similar structure but lacks the methyl group on the pyrimidine ring.

    Bis(2,4-dichlorophenyl) chlorophosphate: Contains similar dichlorophenyl groups but has a different core structure.

Uniqueness

2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine is unique due to its specific combination of functional groups and the presence of the methyl group on the pyrimidine ring

Eigenschaften

CAS-Nummer

6307-41-1

Molekularformel

C19H14Cl4N2S2

Molekulargewicht

476.3 g/mol

IUPAC-Name

2,4-bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine

InChI

InChI=1S/C19H14Cl4N2S2/c1-11-6-18(26-9-12-2-4-14(20)7-16(12)22)25-19(24-11)27-10-13-3-5-15(21)8-17(13)23/h2-8H,9-10H2,1H3

InChI-Schlüssel

ILSOVTDPMHGPTP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)SCC2=C(C=C(C=C2)Cl)Cl)SCC3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.